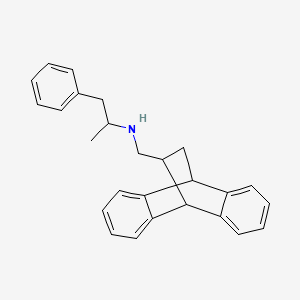
11-(alpha-Methylphenethylaminomethyl)-9,10-dihydro-9,10-ethanoanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-(alpha-Methylphenethylaminomethyl)-9,10-dihydro-9,10-ethanoanthracene is a complex organic compound with a unique structure that combines elements of anthracene and phenethylamine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-(alpha-Methylphenethylaminomethyl)-9,10-dihydro-9,10-ethanoanthracene typically involves multiple steps. One common method includes the reductive amination of 4-methoxyphenyl acetone with an amine, followed by condensation with an α-haloketone and subsequent reduction steps . The reaction conditions often require specific catalysts and solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance efficiency and scalability. Safety measures and environmental considerations are also crucial in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
11-(alpha-Methylphenethylaminomethyl)-9,10-dihydro-9,10-ethanoanthracene can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenethylamine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Aplicaciones Científicas De Investigación
11-(alpha-Methylphenethylaminomethyl)-9,10-dihydro-9,10-ethanoanthracene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 11-(alpha-Methylphenethylaminomethyl)-9,10-dihydro-9,10-ethanoanthracene involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
- alpha-Methylphenethyl butyrate
- Dl-p-hydroxy-alpha-methylphenethyl amine hydrobromide
- N-Methyl-N-[(alphaS)-alpha-methylphenethyl]-2-propen-1-amine
Uniqueness
11-(alpha-Methylphenethylaminomethyl)-9,10-dihydro-9,10-ethanoanthracene stands out due to its unique structural combination of anthracene and phenethylamine. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
73986-98-8 |
|---|---|
Fórmula molecular |
C26H27N |
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
1-phenyl-N-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)propan-2-amine |
InChI |
InChI=1S/C26H27N/c1-18(15-19-9-3-2-4-10-19)27-17-20-16-25-21-11-5-7-13-23(21)26(20)24-14-8-6-12-22(24)25/h2-14,18,20,25-27H,15-17H2,1H3 |
Clave InChI |
KUGANCKDUNPPSL-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=CC=C1)NCC2CC3C4=CC=CC=C4C2C5=CC=CC=C35 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Pyren-1-YL)methyl]aniline](/img/structure/B14443993.png)
![1,2-Dihydrobenzo[j]fluoranthene](/img/structure/B14443994.png)

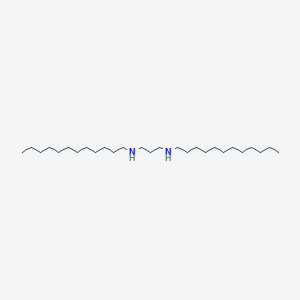
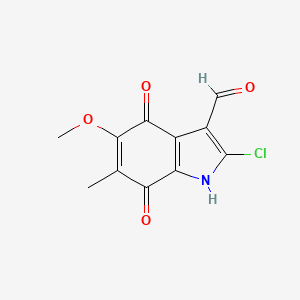
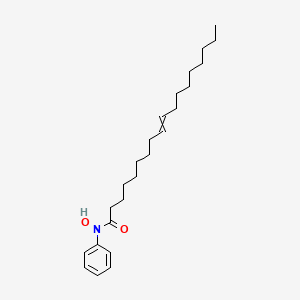
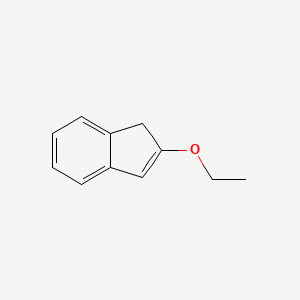
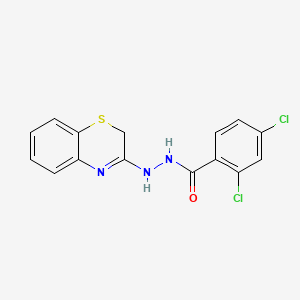
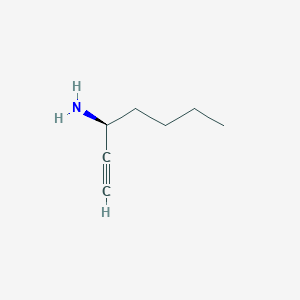

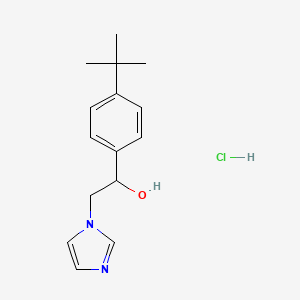
![3-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14444080.png)

![N-{4-[3-(Piperidin-1-yl)-3-sulfanylideneprop-1-en-1-yl]phenyl}acetamide](/img/structure/B14444089.png)
